N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine typically involves the reaction of 4-isopropylphenol with 1-bromo-2-propanol to form 2-(4-isopropylphenoxy)propanol. This intermediate is then reacted with 3-methoxypropylamine under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine is used extensively in scientific research, particularly in the field of proteomics . It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of specialized materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction cascades that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Isopropylphenoxy)propyl]-N-(2-methoxyethyl)amine
- N-[2-(4-Isopropylphenoxy)propyl]-N-(3-ethoxypropyl)amine
- N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxybutyl)amine
Uniqueness
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine is unique due to its specific structural features, such as the presence of both isopropyl and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized research applications, where precise modifications of molecular targets are required.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(4-propan-2-ylphenoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-13(2)15-6-8-16(9-7-15)19-14(3)12-17-10-5-11-18-4/h6-9,13-14,17H,5,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQCJWYHMCPKKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)CNCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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